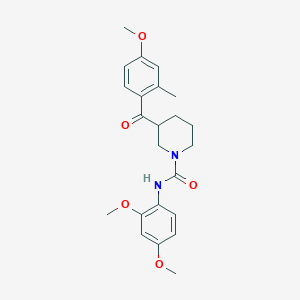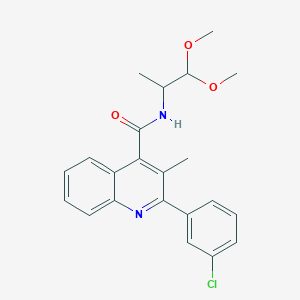
2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone, also known as JNJ-31020028, is a novel small molecule that has shown promise in preclinical studies for the treatment of various neurological disorders.
Mecanismo De Acción
2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone is a selective antagonist of the 5-HT6 receptor, which is a G protein-coupled receptor that is predominantly expressed in the brain. The 5-HT6 receptor has been implicated in various neurological disorders, and its blockade by 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone has been shown to improve cognitive function and reduce neuroinflammation.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone has been shown to modulate several biochemical and physiological pathways in the brain. In preclinical studies, 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone has been shown to reduce amyloid beta levels and tau phosphorylation, which are hallmarks of Alzheimer's disease. 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone has also been shown to reduce oxidative stress and inflammation, which are implicated in various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone is its high selectivity for the 5-HT6 receptor, which reduces the risk of off-target effects. However, one limitation of 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone is its poor solubility, which can make it difficult to administer in vivo. Furthermore, the efficacy of 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone in humans has yet to be established, and further clinical studies are needed to determine its safety and efficacy.
Direcciones Futuras
For the study of 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone include further preclinical studies to elucidate its mechanism of action and optimize its pharmacokinetic properties. Clinical studies are also needed to determine the safety and efficacy of 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone in humans. Additionally, 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone may have potential applications in other neurological disorders, such as Huntington's disease and multiple sclerosis.
Métodos De Síntesis
The synthesis of 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone involves the reaction of 1-naphthylmethylamine with 2,6-dimethyl-4-chloropyrimidine in the presence of a base. The resulting intermediate is then reacted with 3,5-dimethylpiperidine to yield the final product. The synthesis method has been optimized to produce high yields of 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone with high purity.
Aplicaciones Científicas De Investigación
2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone has been studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Preclinical studies have shown that 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone has neuroprotective effects, reduces inflammation, and improves cognitive function.
Propiedades
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-4-methyl-5-(naphthalen-1-ylmethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-15-11-16(2)14-26(13-15)23-24-17(3)21(22(27)25-23)12-19-9-6-8-18-7-4-5-10-20(18)19/h4-10,15-16H,11-14H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTFTZLIIVSZAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=C(C(=O)N2)CC3=CC=CC4=CC=CC=C43)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylpiperidino)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxybenzyl)-3-[1-(4,5,6,7-tetrahydro-2H-indazol-3-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6078725.png)
![isopropyl 5-methyl-4-(4-methylphenyl)-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B6078731.png)
![N-(2-fluorophenyl)-3-[4-(methylthio)benzoyl]-1-piperidinecarboxamide](/img/structure/B6078732.png)
![2-{[2-(4-chlorophenoxy)ethyl]thio}-6-propyl-4(3H)-pyrimidinone](/img/structure/B6078739.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B6078743.png)
![N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6078747.png)
![N-{2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide](/img/structure/B6078754.png)
![3-(4-fluorophenyl)-2,5-dimethyl-7-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6078755.png)
![3-[2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinone](/img/structure/B6078763.png)
![1-(4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenoxy)-3-(dimethylamino)-2-propanol](/img/structure/B6078768.png)

![N-(4-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6078821.png)

![N-(4-chlorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B6078835.png)